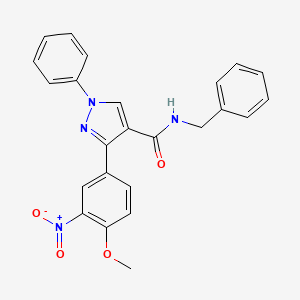

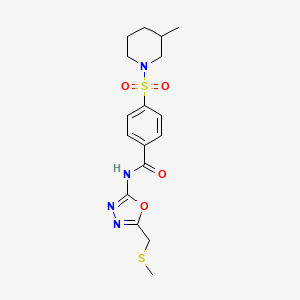

N-benzyl-3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxamide is a chemical compound that belongs to the class of pyrazole carboxamides. This compound has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and materials science.

Scientific Research Applications

Synthesis and Derivative Formation :

- The compound has been used as a base for synthesizing new derivatives. For instance, it was reacted with SOCl2 to transform into acyl chlorides, leading to various bis-carboxamide derivatives and a β-hydroxy ester derivative. These compounds' structures were elucidated using FT-IR, NMR, and elemental analysis methods (Kasımoğulları, Maden, & Mert, 2012).

Functionalization Reactions and Antimicrobial Activity :

- The compound has been functionalized through reactions with various asymmetrical disubstituted urea and alcohol derivatives. This process yielded novel carboxamide and alkyl carboxylate derivatives. These compounds were analyzed for their structure and evaluated for antimicrobial activities against bacteria and yeasts (Korkusuz, Yıldırım, & Albayrak, 2013).

Carbonic Anhydrase Inhibitory Properties :

- Novel metal complexes of the compound, exhibiting strong carbonic anhydrase inhibitory properties, have been synthesized. Their structure was investigated using various methods, and they were found to act as powerful inhibitors against human carbonic anhydrase isoenzymes (Büyükkıdan, Bülbül, Kasımoğulları, & Büyükkıdan, 2013).

Cytotoxic Evaluation and Anticancer Activity :

- A series of analogues of the compound was synthesized and evaluated for cytotoxicity against breast cancer cell lines. One of the analogues exhibited promising cytotoxicity, comparable to standard drugs used in cancer treatment (Ahsan, Kumawat, Kumawat, Sharma, Bakht, Hassan, Hussain, Saraswat, & Khalilullah, 2018).

Osteopromotive Activity :

- The compound was investigated for its effects on the proliferation and osteogenic differentiation of cells. It was found to inhibit cell proliferation and stimulate osteogenic differentiation, enhancing mineral deposition (Han, Yu, Ge, Guo, Zhang, Zhao, & Yang, 2013).

properties

IUPAC Name |

N-benzyl-3-(4-methoxy-3-nitrophenyl)-1-phenylpyrazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N4O4/c1-32-22-13-12-18(14-21(22)28(30)31)23-20(16-27(26-23)19-10-6-3-7-11-19)24(29)25-15-17-8-4-2-5-9-17/h2-14,16H,15H2,1H3,(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQIZYTBTORKEAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NN(C=C2C(=O)NCC3=CC=CC=C3)C4=CC=CC=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-[3-hydroxy-3-(trifluoromethyl)cyclopentyl]acetamide](/img/structure/B2425114.png)

![N-[2-(2-fluorophenoxy)pyrimidin-5-yl]-2-phenylacetamide](/img/structure/B2425115.png)

![4-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-2-methylbutanoic acid](/img/structure/B2425117.png)

![5-[(4-ethylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2425118.png)

![N-(3-(1H-imidazol-1-yl)propyl)-2,3-dimethoxy-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2425121.png)

![(Z)-N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)acrylamide hydrochloride](/img/structure/B2425132.png)

![3-[(E)-1-(2-methoxyanilino)ethylidene]dihydro-2(3H)-furanone](/img/structure/B2425135.png)